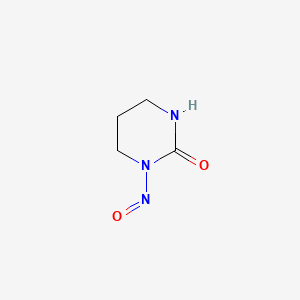

2(1H)-Pyrimidinone, tetrahydro-1-nitroso-

Description

Properties

CAS No. |

62641-66-1 |

|---|---|

Molecular Formula |

C4H7N3O2 |

Molecular Weight |

129.12 g/mol |

IUPAC Name |

1-nitroso-1,3-diazinan-2-one |

InChI |

InChI=1S/C4H7N3O2/c8-4-5-2-1-3-7(4)6-9/h1-3H2,(H,5,8) |

InChI Key |

UQKPGXYENGNTCJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(=O)N(C1)N=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyrimidinone, tetrahydro-1-nitroso- typically involves the reaction of a suitable pyrimidinone precursor with nitrosating agents. One common method is the reaction of tetrahydropyrimidinone with nitrous acid or its derivatives under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the nitroso group.

Industrial Production Methods

Industrial production of 2(1H)-Pyrimidinone, tetrahydro-1-nitroso- may involve large-scale nitrosation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyrimidinone, tetrahydro-1-nitroso- undergoes various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to form nitro derivatives.

Reduction: The nitroso group can be reduced to form amino derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of 2(1H)-Pyrimidinone, tetrahydro-1-nitroso-.

Reduction: Amino derivatives of 2(1H)-Pyrimidinone, tetrahydro-1-nitroso-.

Substitution: Various substituted pyrimidinone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2(1H)-Pyrimidinone, tetrahydro-1-nitroso- involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biological pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2(1H)-Pyrimidinone, tetrahydro-1-nitroso-

- Synonyms: 1-Nitroso-tetrahydro-2(1H)-pyrimidinone, NSC75950, CID96485 .

- CAS Registry Number : 62641-66-1 .

- Molecular Formula : Presumed to be C₄H₇N₃O (inferred from structural analogs and hydrogenation state).

- Key Features: A partially saturated pyrimidinone ring with a nitroso (-NO) substituent at position 1. This compound is structurally distinct due to the combination of a tetrahydro (hydrogenated) backbone and the nitroso group, which influences its reactivity and hydrogen-bonding capabilities .

The nitroso group is likely introduced via nitrosation under acidic conditions, a common method for similar heterocycles . Applications remain speculative but may include roles in medicinal chemistry or as intermediates in organic synthesis, given the biological activity of related pyrimidinones .

Comparative Analysis with Analogous Compounds

Structural and Functional Comparisons

The following table highlights key structural and functional differences between 2(1H)-Pyrimidinone, tetrahydro-1-nitroso- and selected analogs:

Reactivity and Pharmacological Profiles

- Corrosion Inhibition: Pyrimidinones with thioxo groups (e.g., tetrahydro-4-thioxo derivatives) exhibit corrosion inhibition efficiencies up to 90% at 21 µM, attributed to sulfur-metal interactions . The nitroso analog’s performance remains unexplored.

- Biological Activity: 2(1H)-Pyrimidinone derivatives (e.g., 5-fluoro-6-methyl analogs) show moderate antibacterial and antioxidant activities . The nitroso group’s impact on bioactivity is unclear but may enhance cytotoxicity or redox cycling.

Crystallography and Supramolecular Organization

- Hydrogen Bonding: 4-(Trihalomethyl)-2(1H)-pyrimidinones form stable crystals via N–H···O and C–H···X (X = halogen) interactions . The nitroso group in the target compound may disrupt crystallization due to steric hindrance or competing hydrogen-bonding motifs.

- Thermal Stability: Thioxo derivatives (e.g., tetrahydro-4-thioxo-2(1H)-pyrimidinone) exhibit higher thermal stability (decomposition >200°C) compared to nitroso analogs, which are prone to photodegradation .

Biological Activity

2(1H)-Pyrimidinone, tetrahydro-1-nitroso-, is a heterocyclic compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and related research findings.

- Chemical Formula : C₆H₈N₂O

- Molecular Weight : 128.14 g/mol

- CAS Number : 1852-17-1

Biological Activity Overview

The biological activity of 2(1H)-pyrimidinone derivatives has been linked to various therapeutic applications, including antimicrobial, antiviral, and insecticidal properties.

Antiviral Activity

Recent studies have indicated that certain pyrimidinone derivatives exhibit inhibitory effects against viruses. For example, a related compound showed significant activity against Potato virus Y (PVY), with an effective concentration (EC50) of 104 μg/mL, outperforming traditional antiviral agents like ningnanmycin . The mechanism involves binding to the coat protein of the virus, which is crucial for viral propagation.

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of pyrimidinone compounds. They have been tested against various bacterial strains, demonstrating varying degrees of effectiveness. The structure-activity relationship (SAR) studies suggest that modifications in the pyrimidinone ring can enhance antibacterial potency.

The mechanisms through which 2(1H)-pyrimidinone compounds exert their biological effects are multifaceted:

- Inhibition of Viral Replication : By binding to viral proteins, these compounds can prevent the virus from replicating within host cells.

- Antibacterial Action : They may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.

Pharmacokinetics and Toxicology

Pharmacokinetic studies have shown that 2(1H)-pyrimidinone is not a substrate for major cytochrome P450 enzymes (CYPs), indicating a lower likelihood of drug-drug interactions via metabolic pathways . Additionally, its log P values suggest moderate lipophilicity, which may influence its absorption and distribution in biological systems.

Toxicological Profile

The compound has been assessed for toxicity using various models. Preliminary data indicate that it has a favorable safety profile; however, further studies are needed to fully elucidate its toxicological effects in vivo.

Research Findings and Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.